Cas no 5411-56-3 (1-(2-Bromophenyl)ethanol)

1-(2-Bromophenyl)ethanol structure
Nome del prodotto:1-(2-Bromophenyl)ethanol
1-(2-Bromophenyl)ethanol Proprietà chimiche e fisiche
Nomi e identificatori
-
- 1-(2-Bromophenyl)ethanol
- 1-(2’-BROMOPHENYL)-1-HYDROXYETHANE
- 1-(2'-Bromophenyl)-1-hydroxyethane
- 2-bromo-2-methylBenzenemethanol
- Benzenemethanol,2-bromo-a-methyl-
- 2-Bromo-alpha-methylbenzyl alcohol
- 2-BROMOPHENYL METHYL CARBINOL
- NSC 10988
- o-Bromo-alpha-methylbenzyl alcohol
- 1-(2-bromophenyl)ethan-1-ol
- (r)-2-bromo-alpha-methylbenzyl alcohol
- NSC10988
- o-bromo-1-phenylethanol
- o-bromo-1-phenyl ethanol
- 1-(2-bro-mophenyl)ethanol
- 1-(2-bromo-phenyl)-ethanol
- 2-Bromo-A-methylbenzyl alcohol
- DZLZSFZSPIUINR-UHFFFAOYSA-N
- Benzenemethanol,2-b
- AKOS022183583
- EN300-137148
- DTXSID801313058
- NSC-10988
- FT-0656004
- EINECS 226-491-3
- FT-0605500
- SY024769
- NS00043217
- AS-31085
- SCHEMBL14376099
- MFCD00216591
- W-105674
- MFCD00065001
- SCHEMBL286556
- SY024770
- (RS)-1-(2-bromo-phenyl)-ethanol
- CS-0194295
- AKOS000249009
- FT-0657651
- SY005052
- (s)-2-bromo-alpha-methylbenzyl alcohol
- 5411-56-3
- DB-050591
- (R)-(+)-2-Bromo-alpha-methylbenzyl alcohol
- DB-010805
- DB-071793
-
- MDL: MFCD00065001
- Inchi: 1S/C8H9BrO/c1-6(10)7-4-2-3-5-8(7)9/h2-6,10H,1H3
- Chiave InChI: DZLZSFZSPIUINR-UHFFFAOYSA-N
- Sorrisi: BrC1=C([H])C([H])=C([H])C([H])=C1C([H])(C([H])([H])[H])O[H]
Proprietà calcolate
- Massa esatta: 199.98400
- Massa monoisotopica: 199.984
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 1
- Conta atomi pesanti: 10
- Conta legami ruotabili: 1
- Complessità: 105
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 1
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 2.1
- Superficie polare topologica: 20.2
Proprietà sperimentali
- Colore/forma: Liquido giallo trasparente
- Densità: 1.470 g/cm3 (27 ºC)
- Punto di fusione: 54-56°C
- Punto di ebollizione: 128 ºC (15 Torr)
- Punto di infiammabilità: 113.3±20.4 ºC,
- Indice di rifrazione: 1.5702 (589.3 nm 20 ºC)
- Solubilità: Leggermente solubile (3,8 g/l) (25°C),
- PSA: 20.23000
- LogP: 2.50240
1-(2-Bromophenyl)ethanol Informazioni sulla sicurezza
1-(2-Bromophenyl)ethanol Dati doganali
- CODICE SA:2906299090
- Dati doganali:
Codice doganale cinese:
2906299090Panoramica:
2906299090 Altri alcoli aromatici. IVA:17,0% Tasso di rimborso fiscale:9,0% Condizioni regolamentari:niente Tariffa MFN:5,5% Tariffa generale:30,0%
Elementi di dichiarazione:
Nome del prodotto, contenuto del componente, uso per
Riassunto:
2906299090 altri alcoli aromatici. Condizioni di supervisione:Nessuna. IVA:17,0%.Tasso di sconto fiscale:9,0%.Tariffa MFN:5,5%.Tariffa generale:30,0%
1-(2-Bromophenyl)ethanol Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-137148-0.25g |
1-(2-bromophenyl)ethan-1-ol |
5411-56-3 | 95% | 0.25g |
$19.0 | 2023-02-15 | |
abcr | AB243459-1 g |
2-Bromo-alpha-methylbenzyl alcohol; . |
5411-56-3 | 1g |
€85.20 | 2023-04-27 | ||
abcr | AB243459-10 g |
2-Bromo-alpha-methylbenzyl alcohol; . |
5411-56-3 | 10g |
€157.70 | 2023-04-27 | ||
eNovation Chemicals LLC | K99576-100g |
1-(2-Bromophenyl)ethanol |
5411-56-3 | 97% | 100g |
$1220 | 2023-09-02 | |
eNovation Chemicals LLC | K99576-50g |
1-(2-Bromophenyl)ethanol |
5411-56-3 | 97% | 50g |
$770 | 2023-09-02 | |
Alichem | A019108798-10g |
1-(2-Bromophenyl)ethanol |
5411-56-3 | 97% | 10g |
$396.78 | 2023-09-01 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | B85480-5g |
1-(2-Bromophenyl)ethanol |
5411-56-3 | 98% | 5g |
¥549.0 | 2022-10-09 | |
abcr | AB243459-100 g |
2-Bromo-alpha-methylbenzyl alcohol; . |
5411-56-3 | 100g |
€600.40 | 2023-04-27 | ||
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | B85480-1g |
1-(2-Bromophenyl)ethanol |
5411-56-3 | 98% | 1g |
¥209.0 | 2022-10-09 | |
Enamine | EN300-137148-0.5g |
1-(2-bromophenyl)ethan-1-ol |
5411-56-3 | 95% | 0.5g |
$19.0 | 2023-02-15 |
1-(2-Bromophenyl)ethanol Letteratura correlata
-
Guoqi Zhang,Susan K. Hanson Chem. Commun. 2013 49 10151
-
Lía Martínez-Montero,Vicente Gotor,Vicente Gotor-Fernández,Iván Lavandera Green Chem. 2017 19 474
-
3. A new synthesis of indoles particularly suitable for the synthesis of tryptamines and tryptamine itselfIan Fleming,Michael Woolias J. Chem. Soc. Perkin Trans. 1 1979 829
-
4. Phosphane ligands with two binding sites of differing hardness for enantioselective Grignard cross couplingAndreas Terfort,Henri Brunner J. Chem. Soc. Perkin Trans. 1 1996 1467
-
Ganesh M. Shelke,Mukund Jha,Anil Kumar Org. Biomol. Chem. 2016 14 3450
5411-56-3 (1-(2-Bromophenyl)ethanol) Prodotti correlati
- 51254-17-2(Ethanol,2-[[2-(diethylamino)ethyl]amino]-)
- 670255-10-4(N-(2,4-dichlorophenyl)-2-3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-ylacetamide)
- 1261921-99-6(2-Chloro-4-(2-chloro-5-hydroxyphenyl)benzoic acid)
- 912903-31-2(propan-2-yl 2-{2-1-(2-methylphenyl)-5-oxopyrrolidin-3-yl-1H-1,3-benzodiazol-1-yl}acetate)
- 1441421-47-1(5-chloro-3-(propan-2-yl)-1H-indole)
- 2098030-31-8(1-methyl-6-(pyridin-3-yl)-1H-imidazo[1,2-b]pyrazole)
- 2034444-21-6(2-(1,2-benzoxazol-3-yl)-N-{[2-(thiophen-2-yl)pyridin-3-yl]methyl}acetamide)
- 1373284-24-2(Mal-propionylamido-PEG2-NHS acetate)
- 406200-12-2(5-(2-chlorophenyl)-3-hydroxy-4-(4-methylbenzoyl)-1-(1,3-thiazol-2-yl)-2,5-dihydro-1H-pyrrol-2-one)
- 100914-35-0(2-(4-Nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoic acid)
Fornitori consigliati
Amadis Chemical Company Limited
(CAS:5411-56-3)1-(2-Bromophenyl)ethanol

Purezza:99%
Quantità:100g
Prezzo ($):294.0